Digoxigenin: A Comprehensive Technical Guide for Molecular Biology Applications
Digoxigenin: A Comprehensive Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant Digitalis purpurea. In the realm of molecular biology, it has become an invaluable tool for the non-radioactive labeling and detection of nucleic acids and other biomolecules. Its utility stems from its high antigenicity and the specificity of its interaction with anti-DIG antibodies, which allows for sensitive and specific detection with low background noise. This guide provides an in-depth overview of Digoxigenin, its chemical properties, and its multifaceted role in various molecular biology techniques, including in situ hybridization (ISH), enzyme-linked immunosorbent assay (ELISA), and Western blotting. Detailed experimental protocols and quantitative comparisons with other labeling methods are provided to assist researchers in effectively implementing DIG-based assays.
Introduction to Digoxigenin
Digoxigenin is a small, highly antigenic molecule, known as a hapten, that is found exclusively in the flowers and leaves of Digitalis plants.[1] Because it is not present in other organisms, anti-DIG antibodies do not cross-react with other biological molecules, ensuring high specificity in detection assays.[2][3] This property makes DIG an excellent alternative to other labeling systems like biotin, especially in tissues with high endogenous biotin levels.[4][5]
The DIG system relies on the labeling of a probe (e.g., DNA, RNA, or antibody) with Digoxigenin. This labeled probe is then used to bind to a target molecule. The detection of the probe-target complex is achieved by using an anti-DIG antibody conjugated to a reporter enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP).[2] The subsequent addition of a chromogenic or chemiluminescent substrate allows for the visualization and quantification of the target molecule.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C23H34O5 |
| Molar Mass | 390.51 g/mol |
| Origin | Digitalis purpurea, Digitalis orientalis, Digitalis lanata[1] |
| Class | Steroid, Hapten |
The Role of Digoxigenin in Molecular Biology
The primary role of Digoxigenin in molecular biology is to act as a versatile and reliable label for the detection and localization of nucleic acids and proteins. Its application has significantly advanced non-radioactive detection methods, offering a safe and stable alternative to isotopic labeling.
Key Applications
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In Situ Hybridization (ISH): DIG-labeled probes are widely used to detect specific DNA or RNA sequences within cells and tissues, providing valuable information on gene expression and localization.[6]
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Enzyme-Linked Immunosorbent Assay (ELISA): DIG can be used to label either antigens or antibodies for the sensitive detection and quantification of a wide range of analytes.
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Western Blotting: DIG-labeled antibodies or probes can be employed for the detection of specific proteins on a membrane.[7]
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Southern and Northern Blotting: DIG-labeled nucleic acid probes are used to detect specific DNA or RNA sequences, respectively, that have been separated by gel electrophoresis and transferred to a membrane.[6][8]
Quantitative Data and Comparisons
The choice of a labeling system is often dictated by factors such as sensitivity, specificity, and signal-to-noise ratio. The following tables provide a quantitative comparison of the DIG system with other common labeling methods.
Table 1: Comparison of Detection System Sensitivities
| Labeling Method | Detection Limit (Homologous DNA) | Reference |
| Digoxigenin (Chemiluminescent) | 0.03 pg | [9] |
| Radioactive (32P) | ~1 ng (for a single copy gene) | [9] |
| Biotin (Chemiluminescent) | 0.3 pg | [10] |
Table 2: Comparison of Digoxigenin and Biotin Labeling
| Feature | Digoxigenin | Biotin | Reference |
| Binding Affinity (Kd) | ~12 nM (to anti-DIG antibody) | ~0.1 pM (to streptavidin) | [11] |
| Sensitivity in ISH | Comparable to biotin, 2 to 10-fold more sensitive in some cases | High, but can have background issues | [4][12] |
| Endogenous Interference | None in animal tissues | Present in many tissues, can cause high background | [4][5] |
| Labeling Efficiency (MSR)* | 2.07 to 3.1 | 3.34 to 6.84 | [13] |
*MSR (Mole-to-Substrate Ratio) refers to the number of label molecules per antibody molecule.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing Digoxigenin.
Labeling of Nucleic Acid Probes with DIG-dUTP
This protocol describes the random-primed labeling of a DNA probe.
Materials:
-
DNA template (linearized plasmid or PCR product)
-
DIG-High Prime labeling kit (or individual components: Klenow fragment, random hexanucleotide primers, dNTP mix containing DIG-11-dUTP)
-
Nuclease-free water
Procedure:
-
Denature 10 ng to 3 µg of the DNA template by heating at 100°C for 10 minutes and then quickly chilling on ice.
-
Add 4 µl of the DIG-High Prime labeling mix to the denatured DNA.
-
Add 1 µl of Klenow enzyme, and mix gently.
-
Incubate the reaction for 1 hour at 37°C. For probes longer than 1 kb, the incubation time can be extended up to 20 hours.
-
Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).
-
Precipitate the labeled probe by adding 1/10 volume of 4 M LiCl and 3 volumes of pre-chilled absolute ethanol. Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the labeled probe in an appropriate volume of nuclease-free water or hybridization buffer.
In Situ Hybridization (ISH) with a DIG-Labeled Probe
This is a general protocol for ISH on paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled probe
-
Anti-DIG-AP (alkaline phosphatase) conjugate
-
NBT/BCIP substrate solution
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded ethanol series (100%, 95%, 70%) for 5 minutes each, followed by a final wash in PBS.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (20 µg/ml in PBS) at 37°C for 10-30 minutes.
-
Wash slides twice in PBS for 5 minutes each.
-
-
Prehybridization:
-
Apply hybridization buffer to the sections and incubate in a humidified chamber at 37-42°C for 1-2 hours.
-
-
Hybridization:
-
Denature the DIG-labeled probe by heating at 80°C for 5 minutes, then immediately place on ice.
-
Add the denatured probe to the hybridization buffer and apply to the sections.
-
Cover with a coverslip and incubate overnight in a humidified chamber at 37-42°C.
-
-
Post-Hybridization Washes:
-
Wash the slides in decreasing concentrations of SSC buffer at increasing stringency (e.g., 2x SSC, 1x SSC, 0.5x SSC) to remove unbound probe.
-
-
Immunological Detection:
-
Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with anti-DIG-AP conjugate diluted in blocking solution for 1-2 hours at room temperature.
-
Wash slides three times in PBS for 5 minutes each.
-
-
Colorimetric Detection:
-
Incubate the slides with NBT/BCIP substrate solution in the dark until the desired color intensity is reached.
-
Stop the reaction by washing with distilled water.
-
Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red) and mount.
-
Digoxigenin-Based ELISA
This protocol outlines a direct ELISA for the detection of an antigen.
Materials:
-
Antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
DIG-labeled primary antibody
-
Anti-DIG-HRP (horseradish peroxidase) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coating:
-
Dilute the antigen in coating buffer and add 100 µl to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µl of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µl of the DIG-labeled primary antibody diluted in blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µl of the anti-DIG-HRP conjugate diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µl of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
-
Stop Reaction and Read:
-
Add 50 µl of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Digoxigenin-Based Western Blot
This protocol describes the detection of a protein using a DIG-labeled primary antibody.
Materials:
-
Protein sample separated by SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
DIG-labeled primary antibody
-
Anti-DIG-AP conjugate
-
Chemiluminescent substrate for AP (e.g., CDP-Star)
Procedure:
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the DIG-labeled primary antibody diluted in blocking buffer overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the anti-DIG-AP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Expose the membrane to X-ray film or an imaging system to visualize the protein bands.
-
Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for DIG-labeling of a DNA probe.
References
- 1. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digoxigenin (DIG) Labeling Methods [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Digoxigenin (D8Q9J) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Southern Blotting - ActinoBase [actinobase.org]
- 9. Southern blot detection - isotope vs. DIG - Molecular Biology [protocol-online.org]
- 10. seracare.com [seracare.com]
- 11. Digoxigenin - Wikipedia [en.wikipedia.org]
- 12. Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
